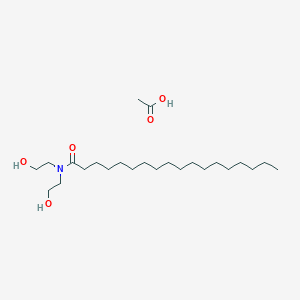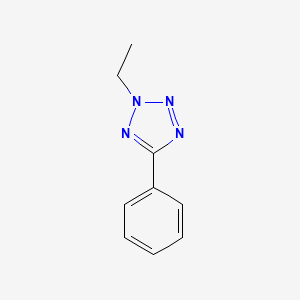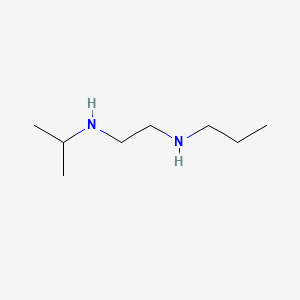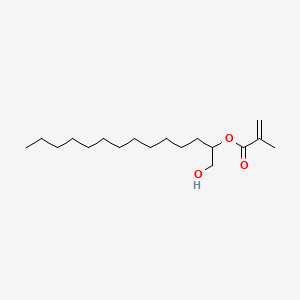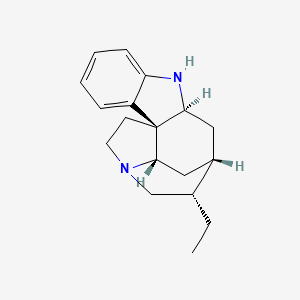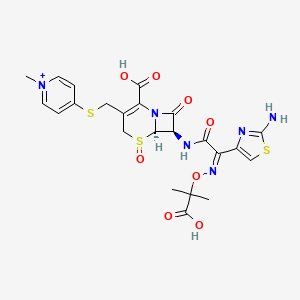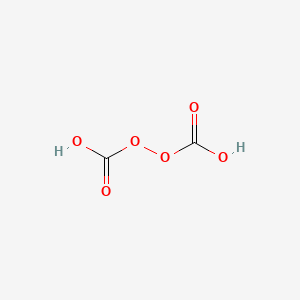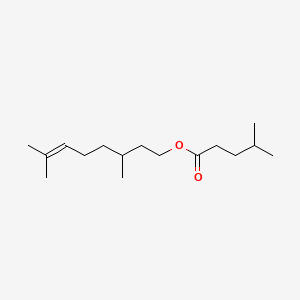
3,7-Dimethyloct-6-enyl 4-methylvalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyloct-6-enyl 4-methylvalerate: is an organic compound with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . It is also known by other names such as Pentanoic acid, 4-methyl-, 3,7-dimethyl-6-octen-1-yl ester and Citronellyl isohexanoate . This compound is characterized by its unique structure, which includes a valerate ester linked to a citronellol derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyloct-6-enyl 4-methylvalerate typically involves the esterification of 3,7-dimethyl-6-octen-1-ol with 4-methylvaleric acid . This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or chromatography to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of reactive distillation and automated control systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyloct-6-enyl 4-methylvalerate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones .
Reduction: Reduction reactions can convert the ester group into alcohols .
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Scientific Research Applications
3,7-Dimethyloct-6-enyl 4-methylvalerate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate .
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloct-6-enyl 4-methylvalerate involves its interaction with various molecular targets and pathways . For instance, it may modulate the activity of enzymes such as acetylcholinesterase and choline acetyltransferase , affecting neurotransmitter levels . Additionally, it can influence cell signaling pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Citronellyl acetate (CAS 150-84-5): Similar structure but with an acetate ester instead of a valerate ester.
3,7-Dimethyloct-6-en-1-yl acetate: Another ester derivative with different functional groups.
Uniqueness: 3,7-Dimethyloct-6-enyl 4-methylvalerate is unique due to its specific ester linkage and the presence of both citronellol and valeric acid moieties . This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds .
Properties
CAS No. |
71662-18-5 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 4-methylpentanoate |
InChI |
InChI=1S/C16H30O2/c1-13(2)7-6-8-15(5)11-12-18-16(17)10-9-14(3)4/h7,14-15H,6,8-12H2,1-5H3 |
InChI Key |
GABKAFYIQCMTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


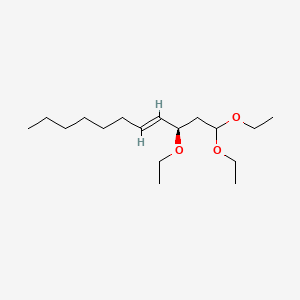
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
